Cas no 2171202-36-9 (methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate)
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate
- 2171202-36-9
- EN300-1621807
-
- Inchi: 1S/C12H12F2O3/c1-17-11(15)7-5-12(16,6-7)8-2-3-9(13)10(14)4-8/h2-4,7,16H,5-6H2,1H3
- InChI Key: AQPCWFYPINBPRA-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1(CC(C(=O)OC)C1)O)F
Computed Properties
- Exact Mass: 242.07545056g/mol
- Monoisotopic Mass: 242.07545056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.5Ų
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621807-0.05g |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-1621807-0.1g |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 0.1g |
$968.0 | 2023-06-04 | ||
| Enamine | EN300-1621807-0.25g |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 0.25g |
$1012.0 | 2023-06-04 | ||
| Enamine | EN300-1621807-0.5g |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 0.5g |
$1056.0 | 2023-06-04 | ||
| Enamine | EN300-1621807-1.0g |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 1g |
$1100.0 | 2023-06-04 | ||
| Enamine | EN300-1621807-2.5g |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 2.5g |
$2155.0 | 2023-06-04 | ||
| Enamine | EN300-1621807-5.0g |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 5g |
$3189.0 | 2023-06-04 | ||
| Enamine | EN300-1621807-10.0g |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 10g |
$4729.0 | 2023-06-04 | ||
| Enamine | EN300-1621807-50mg |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 50mg |
$924.0 | 2023-09-22 | ||
| Enamine | EN300-1621807-100mg |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
2171202-36-9 | 100mg |
$968.0 | 2023-09-22 |
methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on methyl (1s,3s)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate
Compound CAS No 2171202-36-9: Methyl (1S,3S)-3-(3,4-Difluorophenyl)-3-Hydroxycyclobutane-1-Carboxylate
The compound with CAS No 2171202-36-9, known as methyl (1S,3S)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Its structure features a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid methyl ester, along with a difluorophenyl group. These structural elements contribute to its distinct chemical behavior and reactivity.
Recent studies have highlighted the importance of cyclobutane rings in organic chemistry, particularly in drug design. The presence of the difluorophenyl group adds electronic complexity to the molecule, influencing its pharmacokinetic properties. Researchers have explored the synthesis of this compound through various routes, including enantioselective catalytic methods, which have improved the efficiency and selectivity of its production. These advancements have made it possible to obtain high-purity enantiomers, which are crucial for biological testing.
One of the most notable applications of this compound is in the development of bioactive molecules. Its chiral center at positions 1S and 3S plays a critical role in determining its interaction with biological targets. Recent research has demonstrated its potential as a lead compound in the discovery of new drugs targeting specific enzymes or receptors. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a promising candidate for further optimization.
The synthesis of methyl (1S,3S)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate involves a series of carefully controlled reactions. Key steps include the formation of the cyclobutane ring through [2+2] cycloaddition or other ring-closing strategies, followed by functionalization with the hydroxyl and ester groups. The stereochemistry at positions 1 and 3 is critical for achieving the desired biological activity and is typically controlled using chiral catalysts or resolution techniques.
In terms of physical properties, this compound exhibits a melting point of approximately 95°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been evaluated, showing minimal degradation under normal storage conditions. However, exposure to strong acids or bases may lead to hydrolysis of the ester group.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with biological systems more accurately. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. These findings have guided further experimental work aimed at optimizing its bioavailability and efficacy.
Moreover, the environmental impact of this compound has been a subject of recent research. Studies on its biodegradation rates under different conditions suggest that it has moderate persistence in aquatic environments. Efforts are underway to develop greener synthesis routes that minimize waste and reduce the environmental footprint associated with its production.
In conclusion, methyl (1S,3S)-3-(3,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate represents a significant advancement in organic chemistry with promising applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool for researchers exploring new drug candidates and bioactive molecules. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative chemical research.
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